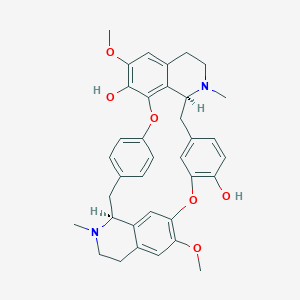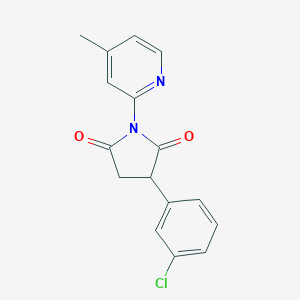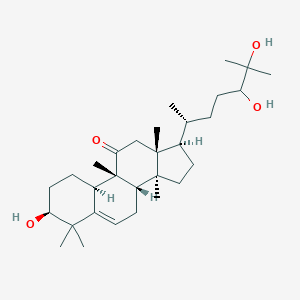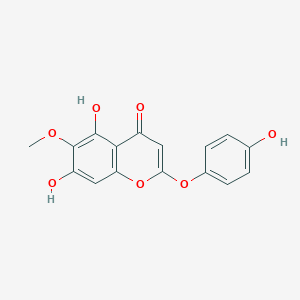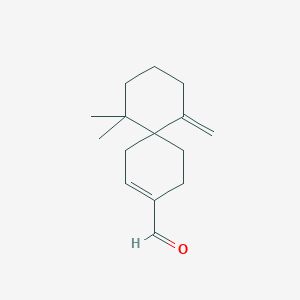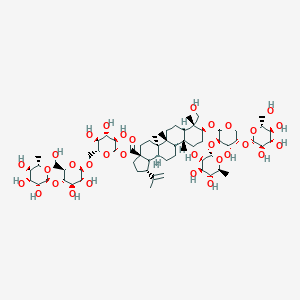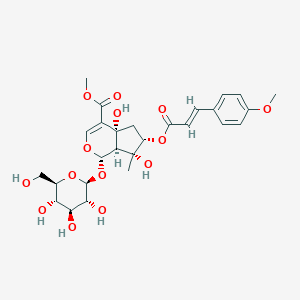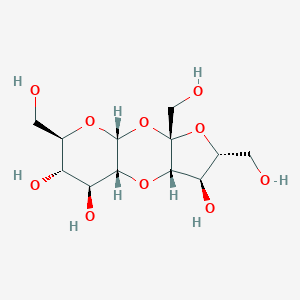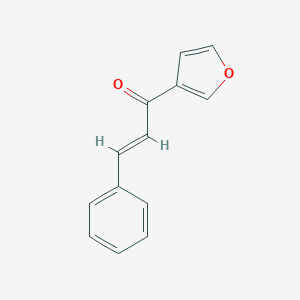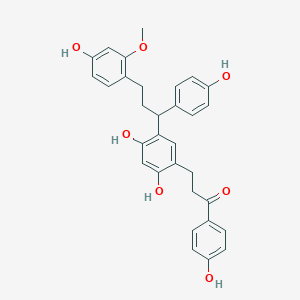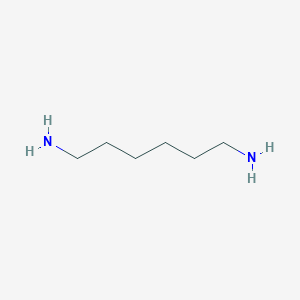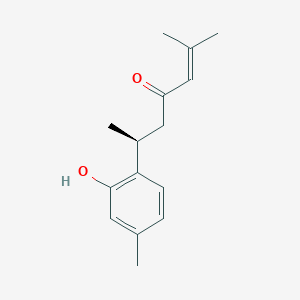![molecular formula C11H20N2O2 B150075 tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate CAS No. 134575-96-5](/img/structure/B150075.png)
tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate, also known as TBAC, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate is not fully understood. However, it is known to interact with various receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the nicotinic acetylcholine receptor. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to improve cognitive function in animal models. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has also been shown to have a neuroprotective effect, preventing damage to neurons and promoting their survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate is also highly stable, making it suitable for long-term storage. However, tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate. One area of interest is the development of more efficient synthesis methods for tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate and its derivatives. Another area of interest is the investigation of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate's potential as a treatment for various neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate and its effects on the brain and body.
Métodos De Síntesis
The synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate involves the reaction of tert-butyl carbamate with 3-azabicyclo[4.1.0]heptane in the presence of a suitable catalyst. The reaction proceeds smoothly under mild conditions and yields high purity tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate. The synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been optimized over the years, resulting in a more efficient and cost-effective process.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
134575-96-5 |
|---|---|
Nombre del producto |
tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate |
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3-azabicyclo[4.1.0]heptan-7-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-12-6-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
AEQQHYBIUSFPDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1C2C1CNCC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC1C2C1CNCC2 |
Sinónimos |
Carbamic acid, 3-azabicyclo[4.1.0]hept-7-yl-, 1,1-dimethylethyl ester, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



